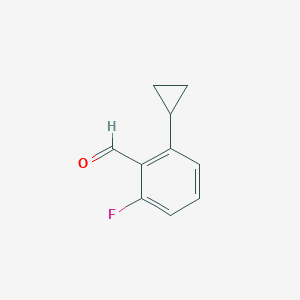

2-Cyclopropyl-6-fluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Cyclopropyl-6-fluorobenzaldehyde involves radical reactions . Fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates . Such reactions function as molecular “clocks” in competition experiments with bimolecular radical reactions to measure unknown rates .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-fluorobenzaldehyde is unique and contributes to its intriguing properties. It is used widely in scientific research due to its structure and reactivity.

Chemical Reactions Analysis

The chemical reactions involving 2-Cyclopropyl-6-fluorobenzaldehyde are intriguing. The compound exhibits unique reactivity, making it a valuable tool for scientists exploring new frontiers.

Applications De Recherche Scientifique

Organic Synthesis

“2-Cyclopropyl-6-fluorobenzaldehyde” can be used in organic synthesis, particularly in the generation of free radicals . Free radicals are known for their chaotic behavior and controlling them is challenging . However, modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions . The activation of 4-fluorobenzaldehyde in situ by Brønsted acid and the subsequent trapping of alkyl radicals under photochemical conditions is a recent example .

Material Science

The versatility of radicals, which can be generated from “2-Cyclopropyl-6-fluorobenzaldehyde”, has had a profound impact on material science . Radicals have shown their ‘translational’ potential in this field .

Agrochemicals

Radicals derived from “2-Cyclopropyl-6-fluorobenzaldehyde” can also be used in the field of agrochemicals . Their unique properties and reactivity make them suitable for various applications in this field .

Fine-Chemical Manufacturing

In the fine-chemical manufacturing industry, “2-Cyclopropyl-6-fluorobenzaldehyde” and its radicals can be used to synthesize a variety of fine chemicals . These chemicals have applications in various industries, including pharmaceuticals, cosmetics, and food industries .

Drug Discovery

The radicals derived from “2-Cyclopropyl-6-fluorobenzaldehyde” can be used in drug discovery . They can be used to synthesize new drug molecules or modify existing ones to improve their properties .

Hydrogel Synthesis

“2-Cyclopropyl-6-fluorobenzaldehyde” can be used in the synthesis of hydrogels . For example, new graft copolymer hydrogels with sensitivity to both temperature and pH have been synthesized by radical copolymerization of sodium acrylate, acrylamide, and poly (2-cyclopropyl-2-oxazoline) macromonomers (MM) with a styryl end group in the presence of a bisacrylamide . These hydrogels can respond to changes in temperature or pH, which makes them useful in various applications, such as drug delivery systems .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that fluorobenzaldehyde compounds can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .

Mode of Action

It is known that the fluorine in fluorobenzaldehyde can be replaced via an oxidation reaction . This suggests that the compound may interact with its targets through nucleophilic substitution or oxidation reactions .

Biochemical Pathways

It is known that cyclopropane-containing compounds can be involved in diverse biochemical pathways . For instance, cyclopropane fatty acid biosynthesis in plants involves a series of enzymatic reactions .

Pharmacokinetics

Result of Action

One study suggests that similar xenochemicals can be converted to dissimilar products in whole-cell catalysis . This implies that 2-Cyclopropyl-6-fluorobenzaldehyde could potentially be converted into a variety of different products within a cellular environment .

Action Environment

It is known that the properties of similar compounds can be tuned by modifying the cellular redox state .

Propriétés

IUPAC Name |

2-cyclopropyl-6-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWIUCWQYKLAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)

![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)

![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2444878.png)

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2444882.png)

![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)